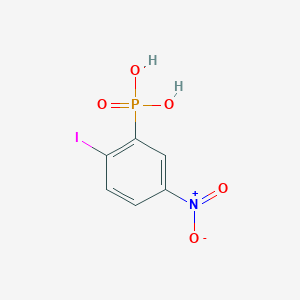
(2-Iodo-5-nitrophenyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Iodo-5-nitrophenyl)phosphonic acid is an organophosphorus compound characterized by the presence of an iodine atom, a nitro group, and a phosphonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-5-nitrophenyl)phosphonic acid typically involves the introduction of the phosphonic acid group onto a pre-functionalized aromatic ring. One common method is the reaction of 2-iodo-5-nitrobenzene with a phosphonating agent such as diethyl phosphite under suitable conditions. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the formation of the phosphonic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: (2-Iodo-5-nitrophenyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Substitution: The phosphonic acid group can participate in esterification reactions to form phosphonate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed:
Reduction of the nitro group: 2-Amino-5-iodophenylphosphonic acid.
Substitution of the iodine atom: Various substituted phenylphosphonic acids depending on the nucleophile used.
Scientific Research Applications
(2-Iodo-5-nitrophenyl)phosphonic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used to study the interactions of phosphonic acids with biological molecules.
Industry: It can be used in the design of supramolecular or hybrid materials, surface functionalization, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2-Iodo-5-nitrophenyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The nitro and iodine groups can also participate in various chemical transformations, influencing the reactivity and properties of the compound.
Comparison with Similar Compounds
(3-Nitrophenyl)phosphonic acid: Similar structure but lacks the iodine atom.
(4-Iodophenyl)phosphonic acid: Similar structure but lacks the nitro group.
(2-Amino-5-iodophenyl)phosphonic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness: (2-Iodo-5-nitrophenyl)phosphonic acid is unique due to the presence of both the iodine and nitro groups, which impart distinct reactivity and properties. The combination of these functional groups with the phosphonic acid moiety makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
54185-81-8 |
|---|---|
Molecular Formula |
C6H5INO5P |
Molecular Weight |
328.99 g/mol |
IUPAC Name |
(2-iodo-5-nitrophenyl)phosphonic acid |
InChI |
InChI=1S/C6H5INO5P/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13/h1-3H,(H2,11,12,13) |
InChI Key |
RHKBSYKAAVKORW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])P(=O)(O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


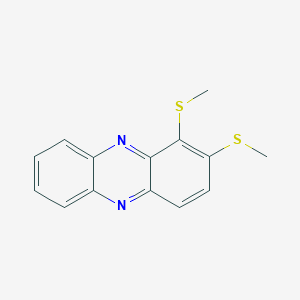

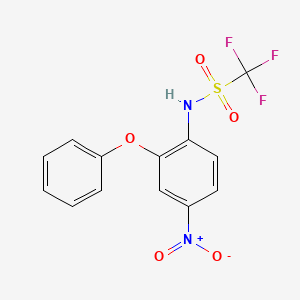

![1-[(1H-Indol-3-yl)acetyl]-L-proline](/img/structure/B14636580.png)
![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)
![6H-pyrazolo[1,5-b][1,2,4]thiadiazine](/img/structure/B14636590.png)
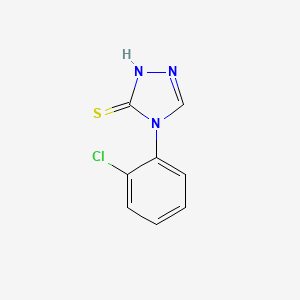
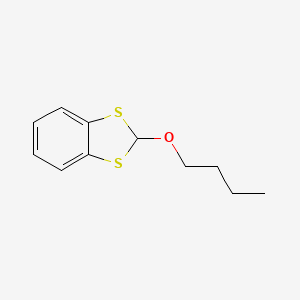
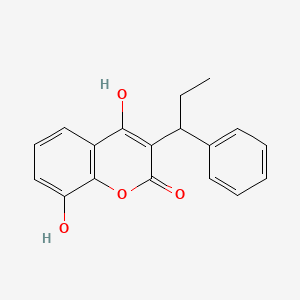
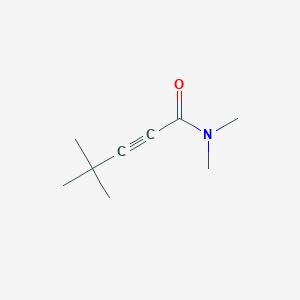

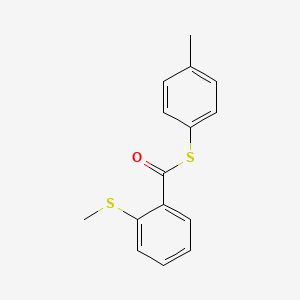
![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
